sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate
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Overview
Description
Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by the reaction of furan-2-carboxaldehyde with ammonia or an amine source under reductive amination conditions.
Chlorination: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated intermediate with sulfamide under basic conditions.
Final Coupling: The furan-2-ylmethylamine is coupled with the chlorinated sulfonamide intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Nitrated or sulfonated aromatic compounds.
Scientific Research Applications
Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial properties. The furan ring may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
- 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide
Uniqueness
Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.
Properties
IUPAC Name |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCAVBMDSKMEY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN2NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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